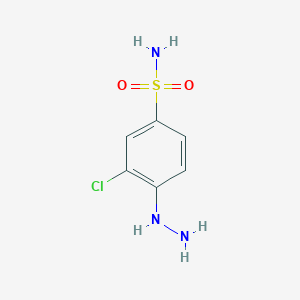

3-Chloro-4-hydrazino-benzenesulphonamide

Description

Structure

3D Structure

Properties

CAS No. |

776281-37-9 |

|---|---|

Molecular Formula |

C6H8ClN3O2S |

Molecular Weight |

221.67 g/mol |

IUPAC Name |

3-chloro-4-hydrazinylbenzenesulfonamide |

InChI |

InChI=1S/C6H8ClN3O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,8H2,(H2,9,11,12) |

InChI Key |

MIIRMBFCBFPOKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)NN |

Origin of Product |

United States |

Overview of Benzenesulfonamide and Hydrazine Chemistry in Contemporary Research

The benzenesulfonamide (B165840) moiety is a cornerstone in modern medicinal chemistry. nih.gov This structural unit, consisting of a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂), is a key feature in a wide array of therapeutic agents. nih.gov The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with the hydrophobic nature of the benzene ring, provides a versatile platform for molecular design and the enhancement of pharmacokinetic and pharmacodynamic properties. chemicalbook.com Contemporary research continues to explore the synthesis of novel benzenesulfonamide derivatives targeting a broad spectrum of biological targets, including enzymes and receptors. chemicalbook.comresearchgate.net

Similarly, hydrazine (B178648) (-H₂NNH₂) and its derivatives, such as hydrazides and hydrazones, are of significant interest in synthetic and medicinal chemistry. mdpi.comresearchgate.net Hydrazide-hydrazones, for example, are known to possess a wide range of pharmacological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antitubercular properties. mdpi.com The reactivity of the hydrazine group allows for its use as a versatile synthon in the preparation of various heterocyclic compounds. mdpi.com

Significance of Substituted Benzenesulfonamide Derivatives in Medicinal Chemistry Research

The strategic placement of various substituents on the benzenesulfonamide (B165840) scaffold has led to the discovery of numerous drugs with diverse therapeutic applications. This highlights the critical role of this chemical class in medicinal chemistry. The parent sulfonamide antibiotics, like sulfanilamide, function by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. mdpi.com This historical success spurred extensive research into substituted benzenesulfonamides, leading to compounds with a wide range of biological activities.

Substituted benzenesulfonamides are prominent as carbonic anhydrase inhibitors, with applications in treating glaucoma, epilepsy, and certain types of cancer. acs.orgnih.gov The sulfonamide group acts as a key zinc-binding group in the active site of these metalloenzymes. nih.gov Furthermore, derivatives of benzenesulfonamide have been developed as potent anti-influenza agents by inhibiting viral hemagglutinin. nih.gov The addition of substituents allows for the fine-tuning of the molecule's properties to achieve desired potency and selectivity. nih.gov Research has also demonstrated the potential of these derivatives as anticancer, antidiabetic, and anti-hepatic fibrosis agents.

Table 1: Investigated Therapeutic Applications of Substituted Benzenesulfonamide Derivatives

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Antibacterial | Dihydropteroate synthase inhibition | mdpi.com |

| Anticancer | Carbonic anhydrase IX inhibition | acs.org |

| Anti-influenza | Hemagglutinin inhibition | nih.gov |

| Anti-inflammatory | Intermediate for Celecoxib synthesis | chemicalbook.com |

| Antidiabetic | Fructose-1,6-bisphosphatase modulation | |

| Anti-hepatic fibrosis | Inhibition of JAK1-STAT1/3 pathway | |

| Glaucoma | Carbonic anhydrase inhibition | nih.gov |

Computational and Theoretical Research Approaches

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 3-Chloro-4-hydrazino-benzenesulphonamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT is instrumental in analyzing the electronic structure. It can calculate various electronic properties such as total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Tautomeric Stability Investigations and Energy Landscape Mapping

The hydrazino group in this compound allows for the possibility of tautomerism, where protons can migrate to different positions, resulting in structural isomers that are in equilibrium. Computational methods can be employed to investigate the relative stabilities of different tautomeric forms. By calculating the electronic energy of each tautomer, it is possible to identify the most stable form under specific conditions (e.g., in the gas phase or in a solvent).

Mapping the energy landscape involves locating various conformers and transition states that connect them. This provides a comprehensive picture of the molecule's flexibility and the energy barriers for conformational changes, which can be important for its biological activity.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) to Predict Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with other chemical species.

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher energy suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. Lower energy suggests a better electron acceptor. |

| ΔE (LUMO-HOMO) | Energy Gap | A measure of the molecule's excitability and chemical stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Typically, red regions represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, and the hydrogen atoms of the amino and sulphonamide groups as areas of positive potential. This provides a clear and intuitive guide to the molecule's reactive sites and its potential for forming intermolecular interactions like hydrogen bonds.

Ab Initio and DFT-Based Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (e.g., GIAO Method)

Computational methods can predict the Nuclear Magnetic Resonance (NMR) spectra of a molecule, which is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict the 1H and 13C NMR chemical shifts.

These predicted spectra can be compared with experimental data to confirm the molecular structure or to help in the assignment of experimental signals. Discrepancies between calculated and experimental shifts can sometimes provide insights into solvent effects or dynamic processes that are not captured in the gas-phase calculations.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large differences in their ground and excited state dipole moments can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of this compound by calculating its polarizability (α) and first-order hyperpolarizability (β).

Structure-Activity Relationship (SAR) Studies via Computational and Experimental Integration

Elucidation of Key Structural Features Dictating Biological Activity and Selectivity

Further research and publication in this specific area would be required to generate the detailed scientific article as requested.

Rational Design Principles for the Development of Analogues with Enhanced Potency or Improved Selectivity

The rational design of analogues of this compound is fundamentally guided by established pharmacophoric features of benzenesulphonamides and principles of structure-activity relationships (SAR). The primary strategy involves modifying specific moieties of the parent molecule to optimize interactions with the target enzyme's active site, thereby enhancing inhibitory potency and achieving selectivity for specific enzyme isoforms.

A key design principle centers on the benzenesulphonamide group itself, which acts as a crucial "anchor." This group coordinates with the Zn(II) ion present in the active site of target metalloenzymes, such as carbonic anhydrases (CAs), which is a foundational interaction for inhibitory activity. The chlorine atom at the 3-position is not merely a passive substituent; its electron-withdrawing nature and steric influence can orient the benzene (B151609) ring within the active site, affecting binding affinity and selectivity. Research on related chlorinated benzenesulphonamides has shown that such halogenation can lead to stronger binding compared to non-chlorinated counterparts.

Analogues are often developed by modifying the 4-hydrazino group. This moiety serves as a versatile linker or scaffold to which various substituents, or "tails," can be attached. These tails are designed to extend into specific sub-pockets of the enzyme's active site, forming additional interactions that enhance binding and dictate selectivity. This "ring with two tails" approach is a common strategy in designing selective inhibitors. nih.gov

One successful application of this principle involves the reaction of the hydrazino group with aldehydes or ketones to form hydrazones. This introduces new chemical entities, such as aromatic or heterocyclic rings, which can be tailored for specific targets. For instance, the introduction of bulky organometallic moieties like ferrocenyl or rhenium/manganese tricarbonyl groups has been explored. tandfonline.comnih.gov These large, sterically demanding groups can occupy distinct regions of the active site, leading to potent inhibition of certain CA isoforms. The rationale is that differences in the size and shape of the active site cavities among isoforms will allow for selective binding of analogues with appropriately sized and shaped substituents.

Another rational design approach involves using the hydrazino group to synthesize more complex heterocyclic systems, such as pyrazoles. By reacting 4-hydrazino-benzenesulphonamide with chalcones (α,β-unsaturated ketones), a pyrazole (B372694) ring is formed, attached to the benzenesulphonamide scaffold. The substituents on this new heterocyclic ring can then be systematically varied to probe interactions with the enzyme's active site and fine-tune the inhibitory profile. nih.gov This strategy allows for the exploration of a wide chemical space to identify analogues with improved potency and selectivity for desired isoforms, such as the tumor-associated CAs. nih.gov

Systematic Analysis of Substituent Effects on Biological Response

The biological activity of this compound analogues is profoundly influenced by the electronic and steric properties of their substituents. Systematic analysis of these effects is crucial for understanding structure-activity relationships and guiding the design of more effective compounds.

Halogenation: The presence of the chlorine atom at the 3-position on the benzenesulphonamide ring is a critical determinant of activity. Halogens are electron-withdrawing groups (EWGs) that can influence the acidity of the sulphonamide NH group, which is involved in binding to the zinc ion in the enzyme's active site. Furthermore, the halogen atom can participate in halogen bonding or other non-covalent interactions within the active site, potentially enhancing binding affinity. nih.govnih.gov Studies on similar scaffolds have demonstrated that chlorinated derivatives often exhibit stronger binding to carbonic anhydrase isoforms than their non-chlorinated analogues. mdpi.com The position of the halogen is also key; an ortho-substituent (relative to the sulphonamide) can help to properly orient the entire molecule, thereby influencing both affinity and selectivity. nih.gov

Steric Bulk and Aromatic versus Heterocyclic Moieties: Modifications at the 4-hydrazino position have a significant impact on biological response, largely dictated by the steric bulk and chemical nature of the appended moiety.

In one series of studies, the 4-hydrazino-benzenesulphonamide core was reacted with various organometallic aldehydes and ketones to create hydrazone derivatives. nih.gov The introduction of bulky ferrocenyl, rhenium, and manganese carbonyl moieties was evaluated for inhibitory activity against four human carbonic anhydrase (hCA) isoforms. The results showed that these large groups led to potent, low-nanomolar inhibition of hCA I, II, and XII. However, the structure-activity relationship was relatively flat, suggesting that while bulk was tolerated, the specific nature of the organometallic group did not dramatically alter potency for these isoforms. In contrast, selectivity was more varied for hCA IX, where the derivative containing a rhenium tricarbonyl moiety attached via a formyl-hydrazone (Compound 2a ) showed significantly higher potency than other analogues. This highlights that steric factors and the specific chemical nature of the substituent can be tuned to achieve isoform selectivity. nih.gov

| Compound | Substituent (R) attached to =N-NH-benzenesulphonamide | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|---|

| 1a | Rhenium tricarbonyl (from aldehyde) | 7.5 | 22.4 | 579.8 | 24.4 |

| 2a | Manganese tricarbonyl (from aldehyde) | 5.9 | 8.2 | 2.1 | 3.1 |

| 3a | Ferrocenyl (from aldehyde) | 13.2 | 1.7 | 49.9 | 4.9 |

| 1b | Rhenium tricarbonyl (from ketone) | 3.7 | 9.7 | 25.0 | 3.8 |

| 2b | Manganese tricarbonyl (from ketone) | 268.6 | 11.2 | 221.3 | 3.3 |

| 3b | Ferrocenyl (from ketone) | 3.6 | 9.3 | 41.9 | 1.9 |

In another systematic study, the 4-hydrazino-benzenesulphonamide scaffold was used to create a series of pyrazole derivatives. nih.gov This placed two different substituted phenyl rings at positions 3 and 5 of the newly formed pyrazole ring. The analysis revealed clear SAR trends. For instance, with a 2-hydroxyphenyl group held constant at position 3 of the pyrazole, substituting the phenyl ring at position 5 with a 4-chlorophenyl group (Compound 4c ) was more favorable for enzyme inhibition than an unsubstituted phenyl (Compound 4a ) or a 4-methylphenyl group (Compound 4b ). nih.gov Furthermore, introducing both a hydroxyl and a halogen (e.g., bromine or fluorine) onto the phenyl rings resulted in some of the most potent inhibitors in the series, effectively inhibiting hCA II, IX, and XII isoforms with IC₅₀ values in the sub-micromolar range. This demonstrates that the electronic effects of substituents (e.g., hydroxyl, chloro, bromo, fluoro) on these appended aromatic moieties play a crucial role in modulating the biological response. nih.gov

| Compound | Substituent at Pyrazole Position 3 | Substituent at Pyrazole Position 5 | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|---|

| 4a | 2-hydroxyphenyl | phenyl | 1.50 | 1.30 | 1.80 |

| 4b | 2-hydroxyphenyl | 4-methylphenyl | 1.80 | 1.40 | 1.90 |

| 4c | 2-hydroxyphenyl | 4-chlorophenyl | 1.20 | 0.90 | 1.10 |

| 4f | 2-hydroxy-4-bromophenyl | phenyl | 0.91 | 0.45 | 0.62 |

| 4j | 4-fluoro-2-hydroxyphenyl | 4-methylphenyl | 0.39 | 0.15 | 0.28 |

These studies collectively show that both steric and electronic properties of substituents are critical. While bulky groups can enhance potency, the specific placement of electron-withdrawing and electron-donating groups on appended aromatic and heterocyclic rings allows for the fine-tuning of activity and selectivity against different enzyme isoforms.

Future Research Directions and Emerging Applications

Design and Synthesis of Next-Generation 3-Chloro-4-hydrazino-benzenesulphonamide Analogues with Tuned Pharmacological Profiles

The core structure of this compound serves as a valuable starting point for the rational design of new drug candidates. The primary goal is to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the scaffold to enhance biological activity. nih.gov

One key strategy involves the structural optimization of lead compounds to improve metabolic stability and oral bioavailability. For instance, research on benzenesulphonamide derivatives as anti-influenza agents demonstrated that specific substitutions, such as adding a chloro group to the phenyl ring, could significantly reduce clearance and improve in vivo stability. nih.gov This tuning of drug metabolism and pharmacokinetics (DMPK) is essential for developing clinically viable drugs. nih.gov

Synthetic strategies often involve the reaction of the hydrazine (B178648) group with various aldehydes and ketones to form benzenesulfonyl hydrazones or coupling the sulfonamide moiety with different amines. researchgate.net Through such modifications, a diverse library of analogues can be generated and screened for desired activities. Examples of successful analogue development include potent inhibitors of influenza hemagglutinin and antagonists for the NMDA receptor, demonstrating that targeted chemical modifications can produce compounds with highly specific and improved pharmacological profiles. nih.govchemicalbook.com

Table 1: Examples of Next-Generation Benzenesulphonamide Analogues

| Compound/Analogue | Target | Key Structural Modification | Tuned Pharmacological Profile |

|---|---|---|---|

| TCN 201 | NMDA Receptor (NR2A subunit) | Addition of a fluorinated N-benzylcarbonyl group. chemicalbook.com | Selective antagonism of NR2A-containing receptors. chemicalbook.com |

| Coumarin-Sulfonamide Hybrids | Dipeptidyl peptidase-IV (DPP-IV) | Integration of a 3-chloro-2-oxo-2H-1-benzopyran-6-sulfonamide core. sciencescholar.us | Potent DPP-IV inhibition. sciencescholar.us |

| Anti-Influenza Analogues | Influenza Hemagglutinin (HA) | Introduction of a cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino) group. nih.gov | Potent antiviral activity and significantly improved metabolic stability. nih.gov |

Exploration of Novel Pharmacological Targets and Undiscovered Biological Pathways

While benzenesulphonamides are classically known as inhibitors of carbonic anhydrases (CAs), the 3-chloro-4-hydrazino derivative provides a scaffold to engage a much broader range of biological targets. mdpi.comnih.gov Future research is actively moving beyond CAs to uncover novel therapeutic opportunities.

A significant area of exploration is in virology. Analogues have been identified as potent anti-influenza agents by targeting the viral protein hemagglutinin (HA). nih.gov These inhibitors function by binding to the stalk region of HA, stabilizing its prefusion structure and preventing the virus from fusing with the host cell membrane. nih.gov This represents a departure from traditional enzyme inhibition and opens avenues for developing new classes of antiviral drugs.

In the field of neuroscience, derivatives such as TCN 201 have been developed as selective antagonists for the NMDA receptor, specifically targeting the NR2A subunit. chemicalbook.com TCN 201 acts as a negative modulator of glycine (B1666218) binding to the GluN1 subunit of the receptor, highlighting a sophisticated mechanism of action. chemicalbook.com Furthermore, hybrid molecules incorporating the benzenesulphonamide structure have been designed as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. sciencescholar.us These examples underscore the chemical versatility of the scaffold in targeting diverse protein classes, from viral surface glycoproteins to metabolic enzymes and neurotransmitter receptors.

Integration of Advanced Computational Methodologies for Predictive Modeling and Optimization in Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery and optimization of novel therapeutics based on the benzenesulphonamide scaffold. nih.gov These computational methods allow for the rapid screening of large virtual compound libraries and provide deep insights into the molecular basis of their biological activity. nih.gov

Molecular docking is a prominent technique used to predict the binding orientation and affinity of synthesized derivatives within the active site of a target protein. mdpi.com For example, docking simulations have been successfully used to analyze the stability and binding interactions of benzenesulphonamide analogues with various carbonic anhydrase isoforms, revealing key interactions like metal coordination with the zinc ion and hydrogen bonding with essential amino acid residues. mdpi.com Similar docking studies have been employed to guide the design of DPP-IV inhibitors. sciencescholar.us

Beyond docking, Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of new compounds based on their chemical structure. nih.gov By analyzing a dataset of known derivatives and their corresponding inhibition constants, QSAR models can identify the key molecular descriptors that influence activity, thereby guiding the synthesis of more potent molecules. nih.gov These predictive models, often built using machine learning techniques like artificial neural networks, are crucial for filtering large libraries and prioritizing candidates for experimental testing. nih.gov

Development of Hybrid Molecules and Conjugates with Synergistic Biological Activities

A promising strategy in modern drug design is the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach aims to produce conjugates with synergistic or multi-target biological activities.

One innovative example is the synthesis of bio-organometallic-hydrazones. nih.gov In this work, 4-hydrazino-benzenesulphonamide was reacted with organometallic precursors containing rhenium or manganese tricarbonyl moieties. nih.gov The resulting organometallic derivatives were found to be highly effective inhibitors of several human carbonic anhydrase isoforms, demonstrating that the conjugation of metal complexes can significantly enhance the inhibitory profile of the parent sulfonamide. nih.gov

Another approach involves creating hybrid structures with other established pharmacophores. For instance, coumarin (B35378) and sulfonamide moieties have been combined into a single molecular template to create potent DPP-IV inhibitors. sciencescholar.us The synthesis of dimeric structures, where two sulfonamide units are joined via a hydrazine-1,2-diylidene linker, represents another method of creating novel molecular architectures with potentially unique biological properties. nih.gov These hybrid and conjugate strategies open up new possibilities for developing multi-functional drug candidates.

Utilization of this compound Derivatives as Chemical Biology Probes for Mechanistic Elucidation

Beyond their therapeutic potential, derivatives of this compound can be developed as chemical biology probes to investigate and elucidate complex biological pathways. The inherent reactivity of the hydrazine group makes it a versatile chemical tool for probing enzyme active sites and mechanisms. biorxiv.org

Hydrazine-based probes are particularly useful for studying cofactor-dependent enzymes, where they can form covalent linkages or stable interactions within the active site, allowing for activity-based protein profiling. biorxiv.org Such probes can be designed to be mechanism-based and active-site-directed, making them powerful tools for inhibitor discovery and target engagement studies in complex biological systems, including in vivo applications. biorxiv.org

Furthermore, the sulfonamide portion of the molecule can be modified to create activity-based probes. For example, sulfonyl fluorides have been used as probes to map small molecule-peptide interactions comprehensively using advanced mass spectrometry techniques. nih.gov By adapting the this compound scaffold, researchers can design tailored probes to study specific enzyme-catalyzed reactions, helping to uncover mechanistic details that are difficult to ascertain through other methods. nih.govmdpi.com The development of such probes is crucial for enhancing the fundamental understanding of enzyme function and dysfunction in disease. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.